2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
“2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring . The compound also contains an isoindoline-1,3-dione group, which is a type of isoindoline, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot, four-component synthesis of novel 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives has been developed by condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The compound contains a quinoline moiety, which is a planar, aromatic system . The isoindoline-1,3-dione group would add additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the quinoline and isoindoline-1,3-dione moieties. These groups could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinoline and isoindoline-1,3-dione moieties would likely make the compound relatively polar, which could influence its solubility in various solvents .Scientific Research Applications
Spectroscopic Characterization and Computational Study
A study on a closely related dihydroquinazoline derivative highlights the use of spectroscopic and computational analyses to determine molecular stability, reactivity, and intramolecular interactions. Such research suggests potential applications in understanding the chemical and physical properties of similar compounds, including 2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione, which could be crucial for developing new materials or drugs (El-Azab et al., 2017).
Synthesis of Novel Quinones
Research on the synthesis of tetrahydrobenz[g]isoquinoline diones introduces a new class of quinones, demonstrating innovative approaches to chemical synthesis. This suggests that compounds like 2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione could be synthesized using similar methodologies for various applications, including material science and pharmaceutical development (Shinkevich et al., 2011).
Antiviral and Antimicrobial Activities
The antiviral action of benzo[de]isoquinoline-diones against herpes simplex and vaccinia viruses underscores the potential biomedical applications of structurally related compounds in treating viral infections (Garcia-Gancedo et al., 1979). Additionally, the synthesis and characterization of isoindoline-dione metal complexes with antimicrobial activity highlight the potential for developing new antimicrobial agents from similar compounds (Sabastiyan & Suvaikin, 2012).
Sensor Applications and Photophysical Characteristics
A study on a novel 1,8-naphthalimide derivative and its copolymer with styrene, possessing unique photophysical characteristics and sensor ability, illustrates potential applications in sensing and detection technologies. This suggests that compounds like 2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione could be explored for similar applications (Staneva et al., 2020).
Future Directions
The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. Given the known activities of similar compounds, it could be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
2-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-12-9-15-11-14(19(24)22-18(15)10-13(12)2)7-8-23-20(25)16-5-3-4-6-17(16)21(23)26/h3-6,9-11H,7-8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMNJRWILRZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isoindoline-1,3-dione |
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